4-(bromomethyl)-4aH-quinolin-2-one

Rebamipide synthesis Drug intermediate Alkylation efficiency

Substituting the 4-bromomethyl isomer with the 4-chloromethyl (CAS 4876-17-9) or 3-bromomethyl (CAS 35740-85-3) analog disrupts SN2 reactivity and regioselectivity in downstream alkylation. This compound is the validated key intermediate for Rebamipide API. • Industrial Rebamipide synthesis via diethyl acetamidomalonate alkylation under NaOEt/EtOH reflux. • C-6/C-7 chloro-substituted derivatives achieve 70-77% inflammatory inhibition at 8 h (vs. 51% for non-halogenated analogs). • Electrophilic handle for constructing quinolinone-coumarin/benzofuran hybrid libraries with established synthetic protocols.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
Cat. No. B12363747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(bromomethyl)-4aH-quinolin-2-one
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC2C(=NC(=O)C=C2CBr)C=C1
InChIInChI=1S/C10H8BrNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5,8H,6H2
InChIKeyNDJLTJCNOXFUDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-4aH-quinolin-2-one: Procurement Baseline Overview


4-(Bromomethyl)-4aH-quinolin-2-one (CAS 4876-10-2), also referred to as 4-(bromomethyl)-2(1H)-quinolinone, is a heterocyclic quinolinone derivative with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol. The compound features a reactive bromomethyl group at the 4-position of the quinolin-2-one scaffold, which imparts a defined electrophilic character that governs its utility in nucleophilic substitution and alkylation reactions [1]. This structural feature is essential for its established function as a key intermediate in the synthesis of Rebamipide, a clinically utilized gastroprotective agent [2].

1
Synthetic intermediate for Rebamipide pathway studies and quinolinone analog exploration
2
Bromomethyl handle supports SN2 alkylation reactivity for nucleophilic substitution research
3
Defined electrophilic character enables regioselective 4-position derivatization

Why Generic Substitution Fails


Attempting to substitute 4-(bromomethyl)-4aH-quinolin-2-one with its 4-chloromethyl analog (CAS 4876-17-9) or the 3-bromomethyl positional isomer (CAS 35740-85-3) introduces significant failure modes in synthetic pathways. The 4-chloromethyl analog exhibits substantially reduced electrophilic reactivity in SN2 alkylation due to the lower leaving group propensity of chloride compared to bromide, as reflected in bond dissociation energetics . Conversely, the 3-bromomethyl isomer positions the reactive handle on the adjacent pyridinone ring carbon, altering the electronic environment and steric accessibility for nucleophilic attack, which can disrupt regioselectivity in subsequent transformations. Furthermore, the specific 4-position substitution pattern is essential for the retention of quinolinone aromaticity and hydrogen-bonding capacity during downstream reactions, factors that are not preserved with alternative substitution patterns [1].

4-Cl Analog Lower leaving group propensity of chloride may substantially reduce SN2 alkylation efficiency
3-Br Isomer Positional shift to adjacent ring carbon alters electronic environment and may disrupt regioselectivity
Substitution Pattern 4-position substitution may be required to retain quinolinone aromaticity during downstream reactions

Quantitative Evidence and Performance Data


Rebamipide Synthesis: Alkylation Efficiency Advantage

In the established industrial synthesis of Rebamipide, the alkylation of diethyl acetamidomalonate with 4-(bromomethyl)quinolin-2(1H)-one proceeds under sodium ethoxide in refluxing ethanol [1]. The bromomethyl group provides sufficient electrophilicity to achieve the necessary alkylation while avoiding the competing elimination pathways more frequently observed with iodomethyl analogs or the sluggish reactivity of chloromethyl variants. While direct yield data comparing 4-bromomethyl versus 4-chloromethyl in this exact step is not systematically reported, the widespread industrial adoption of the bromomethyl intermediate for commercial Rebamipide production [2] establishes its fitness-for-purpose relative to less reactive halogenated alternatives.

Alkylation Efficiency
Class-level inference
Bromomethyl provides sufficient electrophilicity for SN2 alkylation; chloromethyl analog shows substantially lower reactivity (C-Br vs C-Cl bond strength).
May support synthesis pathway fit for Rebamipide intermediate research
Quantified yield comparison data not reported
Rebamipide synthesis Drug intermediate Alkylation efficiency

Antibacterial Activity: Halogenated vs Non-Halogenated Derivatives

A series of acrylic acid ethyl esters synthesized from 4-(bromomethyl)quinolinones were evaluated for antimicrobial activity. Compounds bearing a chloro substitution at the C-6 or C-7 position of the quinolinone moiety in combination with a methoxy group in the aryloxy moiety showed potent antibacterial and antifungal activities when directly compared with non-halogenated quinolinones and quinolinones bearing a CH₃ group at the C-8 position [1]. The 4-bromomethyl group serves as the synthetic entry point enabling systematic exploration of C-6/C-7 halogenation patterns, which are inaccessible via 3-bromomethyl or 4-methyl starting materials.

Antibacterial SAR
Direct comparison
C-6/C-7 chloro-substituted derivatives from this precursor showed reported higher antibacterial/antifungal activity vs. non-halogenated or C-8 methyl analogs.
Supports antimicrobial SAR exploration using this building block
Exact MIC values not provided in abstract
Antibacterial Antifungal Quinolinone derivatives Structure-activity relationship

Analgesic and Anti-inflammatory Enhancement via Halogenation

In vivo pharmacological evaluation of acrylic acid ethyl esters synthesized from 4-(bromomethyl)quinolinones demonstrated that halogen substitution at the C-6 or C-7 position of the quinolinone core enhanced both analgesic and anti-inflammatory activities when compared with a simple unsubstituted (non-halogenated) quinolinone [1]. The 4-bromomethyl handle is the critical functional group enabling the introduction of these halogenated quinolinone scaffolds.

Analgesic/Anti-inflam. Activity
Direct comparison
Halogenated derivatives showed reported enhanced analgesic and anti-inflammatory activity compared to unsubstituted quinolinone.
May support in vivo pharmacology studies of halogenated analogs
Specific potency ratios not reported
Analgesic Anti-inflammatory In vivo pharmacology Halogenation effect

Sustained Anti-inflammatory Efficacy at 8 Hours

A series of novel ethers linking quinolinones with coumarins and benzofurans were synthesized from 4-(bromomethyl)quinolinones. In pharmacological evaluations, chloroquinolinone derivatives (bearing chloro substitution at C-6 or C-7) exhibited 70–77% inhibition of inflammation after 8 hours, whereas other compounds in the same series lacking this halogenation pattern showed only 51–55% inhibition [1]. This represents an absolute differential of 19–26 percentage points in inflammatory inhibition at the 8-hour time point.

Sustained Inhibition (8h)
Direct comparison
+19 to +26 percentage points
Supports sustained anti-inflammatory activity exploration
70–77% vs 51–55% inhibition at 8 h in vivo
Anti-inflammatory duration Coumarin-linked quinolinones Time-dependent efficacy

Verified Application Scenarios


Rebamipide API Manufacturing Intermediate

4-(Bromomethyl)-4aH-quinolin-2-one is the established key intermediate in the commercial synthesis of Rebamipide (OPC-12759), a clinically approved gastroprotective agent [1]. The alkylation of diethyl acetamidomalonate with 4-(bromomethyl)quinolin-2(1H)-one under sodium ethoxide/ethanol reflux constitutes a critical step in this industrial process. Procurement of this specific intermediate is mandatory for manufacturers producing Rebamipide active pharmaceutical ingredient (API) or its registered impurities [2].

Antibacterial Lead Optimization with Halogenated Quinolinones

For discovery programs focused on developing novel antibacterial and antifungal agents, 4-(bromomethyl)-4aH-quinolin-2-one provides access to a structure-activity relationship (SAR) space that yields derivatives with potent activity against microbial targets. Direct comparative evidence demonstrates that C-6 or C-7 chloro-substituted derivatives synthesized from this precursor outperform non-halogenated quinolinone analogs [1]. The compound is therefore indicated for laboratories conducting SAR-driven optimization of quinolinone-based antimicrobial candidates.

Sustained Anti-inflammatory In Vivo Studies

Researchers evaluating anti-inflammatory candidates with extended duration of action should prioritize derivatives accessible via 4-(bromomethyl)-4aH-quinolin-2-one. Quantitative in vivo data show that chloroquinolinone ethers derived from this precursor achieve 70–77% inflammatory inhibition at 8 hours, a 19–26 percentage point improvement over non-halogenated analogs in the same series [1]. This translates to superior sustained efficacy in preclinical inflammation models.

Coumarin- and Benzofuran-Linked Hybrid Synthesis

The 4-bromomethyl group serves as an efficient electrophilic handle for constructing ether-linked hybrid molecules combining quinolinones with coumarins or benzofurans [1]. This application is supported by established synthetic protocols and is relevant for research groups pursuing molecular hybridization strategies to generate bioactive libraries with improved pharmacological profiles.

Application
Selection Property
Validation Focus
Rebamipide synthetic intermediate research
SN2 alkylation reactivity
Alkylation efficiency and regioselectivity
Antimicrobial lead compound SAR studies
Halogenation pattern access
C-6/C-7 substitution antimicrobial activity
Anti-inflammatory model research
Halogenation-enhanced activity profile
Sustained inhibition at 8-hour endpoint
Hybrid molecule library synthesis
Electrophilic bromomethyl handle
Coumarin/benzofuran ether formation

Technical Documentation Hub

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